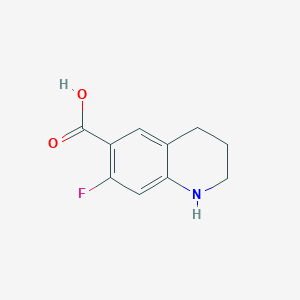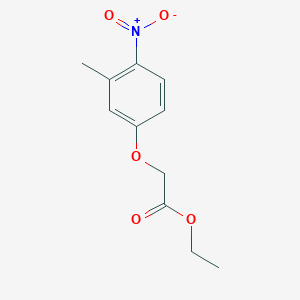![molecular formula C20H22N2O2 B2418425 N-[4-(2-oxopipéridin-1-yl)phényl]-3-phénylpropanamide CAS No. 941978-29-6](/img/structure/B2418425.png)
N-[4-(2-oxopipéridin-1-yl)phényl]-3-phénylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide” is also known as Apixaban . It is a small-molecule, selective FXa inhibitor . It is chemically described as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide . The molecular formula for apixaban is C25H25N5O4, which corresponds to a molecular weight of 459.5 .
Physical and Chemical Properties Analysis
Apixaban is a white to pale yellow powder . At physiological pH (1.2-6.8), apixaban does not ionize; its aqueous solubility across the physiological pH range is 0.04 mg/mL . The octanol/water partition coefficient is 44.7 at pH 7.4 .
Applications De Recherche Scientifique
Traitement anticoagulant
L’apixaban est un inhibiteur direct du facteur X activé (FXa). Il a fait l’objet de nombreuses études pour ses propriétés anticoagulantes. En ciblant sélectivement le FXa, l’apixaban empêche la formation de thrombine, ce qui inhibe la formation de caillots sanguins. Cliniquement, il est utilisé pour la prévention des accidents vasculaires cérébraux chez les patients atteints de fibrillation auriculaire, de thrombose veineuse profonde et d’embolie pulmonaire. Sa biodisponibilité orale et sa pharmacocinétique prévisible en font une alternative intéressante aux anticoagulants traditionnels .
Utilisation en pédiatrie
Des recherches sont en cours pour explorer l’innocuité et l’efficacité de l’apixaban chez les patients pédiatriques. Sa pharmacocinétique prévisible et son administration orale en font un candidat intéressant pour l’anticoagulation chez les enfants atteints de troubles thromboemboliques.
En résumé, l’activité anticoagulante puissante de l’apixaban, sa pharmacocinétique favorable et ses larges applications cliniques en font un agent thérapeutique précieux dans divers contextes médicaux. Les chercheurs continuent d’étudier son potentiel dans d’autres domaines, tels que la thrombose associée au cancer et la prévention des maladies cardiovasculaires . Consultez toujours des professionnels de la santé pour des conseils personnalisés sur l’utilisation de l’apixaban. 🌟
Mécanisme D'action
Target of Action
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide, also known as Apixaban , is a direct inhibitor of activated Factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Apixaban has an inhibitory constant of 0.08 nM for human FXa, demonstrating a high selectivity for FXa over other human coagulation proteases .
Mode of Action
Apixaban acts as a competitive inhibitor of FXa . It binds in the active site of FXa, resulting in a rapid onset of inhibition . This interaction inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing thrombin generation . Although Apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This results in a dose-dependent antithrombotic efficacy .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of Apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of Apixaban’s action primarily revolve around its anticoagulant properties. By inhibiting FXa, Apixaban prevents the formation of blood clots, thereby reducing the risk of thromboembolic events .
Orientations Futures
Apixaban is in development for the prevention and treatment of various thromboembolic diseases . These non-clinical findings have established the favorable pharmacological profile of apixaban, and support the potential use of apixaban in the clinic for the prevention and treatment of various thromboembolic diseases .
Analyse Biochimique
Biochemical Properties
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide directly inhibits activated factor X (FXa), a key enzyme in the coagulation cascade . It has greater than 30,000-fold selectivity for FXa over other human coagulation proteases . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cellular Effects
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide indirectly inhibits platelet aggregation by reducing thrombin generation . This impacts cell signaling pathways and cellular metabolism, particularly those involved in the coagulation cascade .
Molecular Mechanism
The molecular mechanism of N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide involves binding to the active site of FXa, preventing the conversion of prothrombin to thrombin . This inhibits the coagulation cascade, reducing thrombin generation and subsequent platelet aggregation .
Temporal Effects in Laboratory Settings
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide has a rapid onset of inhibition of FXa . Its effects are observed in both in vitro and in vivo studies
Dosage Effects in Animal Models
In animal models, N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide demonstrates dose-dependent antithrombotic efficacy . It improves antithrombotic activity without excessive increases in bleeding times, even when added on top of other anticoagulants .
Metabolic Pathways
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is involved in the coagulation cascade, a complex metabolic pathway . It interacts with FXa, a key enzyme in this pathway .
Transport and Distribution
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is eliminated through renal excretion, metabolism, and biliary/intestinal excretion .
Propriétés
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(14-9-16-6-2-1-3-7-16)21-17-10-12-18(13-11-17)22-15-5-4-8-20(22)24/h1-3,6-7,10-13H,4-5,8-9,14-15H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIMUARGSAZYRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2418342.png)
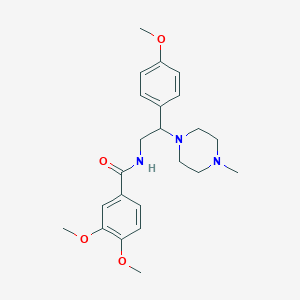
amine hydrochloride](/img/structure/B2418346.png)
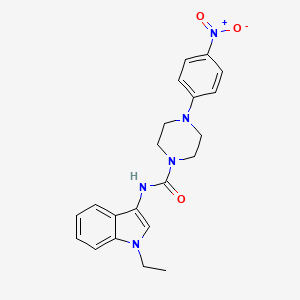
![1-(2-hydroxyethyl)-6-({2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2418348.png)
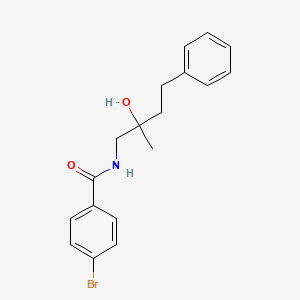
![2-((4-fluorophenyl)thio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2418350.png)
![7-hydroxy-3-methyl-5-oxo-N-(3,3,5-trimethylcyclohexyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418354.png)
![1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)

![1-[4-(4-Methyl-1,3-oxazinane-3-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2418360.png)
![2-[(5-Oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetonitrile](/img/structure/B2418361.png)
